molecular formula C17H35NO2 B11960661 Ethyl 3-(dodecylamino)propanoate CAS No. 88074-66-2

Ethyl 3-(dodecylamino)propanoate

Cat. No.: B11960661
CAS No.: 88074-66-2
M. Wt: 285.5 g/mol
InChI Key: YDLAWDGMGXNINT-UHFFFAOYSA-N
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Description

Ethyl 3-(dodecylamino)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a long dodecyl chain, making it hydrophobic and useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(dodecylamino)propanoate can be synthesized through the reaction of ethyl acrylate with dodecylamine under controlled conditions. The reaction typically involves the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours under a nitrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dodecylamino)propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Various nucleophiles, appropriate solvents.

Major Products

    Hydrolysis: Dodecylamine and ethyl 3-hydroxypropanoate.

    Reduction: Dodecylamino-1-propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(dodecylamino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential use in modifying biological membranes due to its hydrophobic nature.

    Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic properties.

Mechanism of Action

The mechanism of action of ethyl 3-(dodecylamino)propanoate involves its interaction with lipid membranes. The long dodecyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dodecylamino)propanoate
  • Ethyl 3-(propylamino)propanoate
  • Ethyl acetate
  • Methyl butyrate

Uniqueness

This compound is unique due to its long dodecyl chain, which imparts significant hydrophobicity. This makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments. Compared to shorter-chain esters like ethyl acetate, it has distinct properties that make it suitable for specialized applications in drug delivery and membrane studies .

Properties

CAS No.

88074-66-2

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

ethyl 3-(dodecylamino)propanoate

InChI

InChI=1S/C17H35NO2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20-4-2/h18H,3-16H2,1-2H3

InChI Key

YDLAWDGMGXNINT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCC(=O)OCC

Origin of Product

United States

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